Cas no 2229317-37-5 (2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine)

2-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a versatile organic compound featuring a pyrazole core substituted with a phenyl group and an amine-functionalized propenyl side chain. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and material science. The presence of both aromatic and amine moieties enhances its utility in cross-coupling reactions, polymer modifications, and ligand design. Its rigid pyrazole scaffold contributes to stability, while the propenylamine group offers functionalization potential. The compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Proper handling under inert conditions is recommended to preserve its reactivity.
2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine structure
2229317-37-5 structure
Product Name:2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine
CAS No:2229317-37-5
MF:C12H13N3
MW:199.251722097397
CID:6219470
PubChem ID:165619654
Update Time:2025-06-08

2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine
    • EN300-1862608
    • 2229317-37-5
    • Inchi: 1S/C12H13N3/c1-10(7-13)11-8-14-15(9-11)12-5-3-2-4-6-12/h2-6,8-9H,1,7,13H2
    • InChI Key: DGUOZMCHXWOWRT-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C=C(C=N1)C(=C)CN

Computed Properties

  • Exact Mass: 199.110947427g/mol
  • Monoisotopic Mass: 199.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine

Comprehensive Analysis of 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine (CAS No. 2229317-37-5) and Its Applications

The compound 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine (CAS No. 2229317-37-5) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals, agrochemicals, and material science. This heterocyclic amine derivative, featuring a pyrazole core linked to a propenylamine moiety, exhibits remarkable versatility in synthetic chemistry. Researchers are particularly interested in its role as a building block for designing novel bioactive molecules, given its ability to participate in diverse cross-coupling reactions and serve as a precursor for N-functionalized compounds.

In the pharmaceutical sector, 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine has shown promise as a scaffold for developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its structural similarity to known pharmacophores makes it valuable for drug discovery programs targeting inflammation, oncology, and central nervous system disorders. Recent studies highlight its potential in creating selective enzyme inhibitors, addressing the growing demand for precision medicine solutions. The compound's logP and hydrogen bonding capacity suggest favorable ADME properties, a critical consideration in modern medicinal chemistry.

The agrochemical industry has explored CAS 2229317-37-5 as a template for crop protection agents, particularly in designing systemic pesticides with improved environmental profiles. Its phenylpyrazole component shares structural features with commercial insect growth regulators, while the amine functionality allows for salt formation to enhance formulation stability. With increasing regulatory pressure on traditional neonicotinoid alternatives, this compound represents an attractive candidate for developing next-generation pest control solutions that align with sustainable agriculture practices.

Material scientists have investigated 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine for its potential in creating functional polymers and coordination complexes. The compound's vinyl group enables polymerization via radical mechanisms, while the pyrazole nitrogen atoms can serve as ligands for transition metals. These properties make it valuable for developing conductive materials, metal-organic frameworks (MOFs), and photocatalysts—areas experiencing rapid growth due to demands for renewable energy technologies and environmental remediation solutions.

Synthetic approaches to CAS 2229317-37-5 typically involve Pd-catalyzed coupling between 4-bromopyrazole derivatives and allylamine precursors, followed by selective functionalization of the resulting intermediate. Recent advancements in flow chemistry have improved the efficiency of these transformations, addressing common challenges with regioselectivity and byproduct formation. The compound's purification often employs chromatographic techniques or crystallization from appropriate solvent systems, with HPLC and NMR being standard analytical methods for quality control.

From a green chemistry perspective, researchers are exploring biocatalytic routes to produce 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine with reduced environmental footprint. The development of enzymatic amination processes and microwave-assisted synthesis protocols demonstrates the industry's commitment to sustainable manufacturing. These innovations respond to increasing consumer demand for eco-friendly chemicals and corporate ESG (Environmental, Social, and Governance) initiatives.

The commercial availability of 2229317-37-5 has expanded significantly, with suppliers offering various custom synthesis options and bulk quantities. Market analysis indicates growing demand from contract research organizations (CROs) and academic laboratories engaged in high-throughput screening campaigns. Proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols ensure the compound's stability during transportation and use.

Future research directions for 2-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine include exploring its structure-activity relationships in greater depth and developing derivative libraries for biological evaluation. The integration of machine learning in molecular design may accelerate the discovery of novel applications, particularly in personalized medicine and smart materials. As regulatory landscapes evolve, comprehensive toxicological studies and degradation pathway analyses will be essential to fully realize this compound's potential across industries.

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